Pyridine, 2-azido-6-chloro-, 1-oxide
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Overview
Description
Pyridine, 2-azido-6-chloro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the ring is oxidized to form an N-oxide, and the 2- and 6-positions are substituted with an azido group and a chlorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-azido-6-chloro-, 1-oxide typically involves the chlorination of pyridine N-oxide followed by azidation. One common method is the reaction of pyridine N-oxide with chlorine gas to introduce the chlorine atom at the 6-position. This is followed by the reaction with sodium azide to introduce the azido group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like chlorine gas and sodium azide, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-azido-6-chloro-, 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or hydrazine can be used.
Cycloaddition Reactions: These reactions typically require a dipolarophile like an alkyne or alkene and can be catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The major product is 2-amino-6-chloropyridine N-oxide.
Cycloaddition Reactions: The major products are triazole derivatives.
Scientific Research Applications
Pyridine, 2-azido-6-chloro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-azido-6-chloro-, 1-oxide involves its reactivity due to the presence of the azido group and the N-oxide functionality. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine N-oxide: Similar structure but lacks the azido group.
2-Azidopyridine N-oxide: Similar structure but lacks the chlorine atom.
6-Chloropyridine N-oxide: Similar structure but lacks the azido group.
Uniqueness
Pyridine, 2-azido-6-chloro-, 1-oxide is unique due to the presence of both the azido and chlorine substituents on the pyridine ring, along with the N-oxide functionality. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
CAS No. |
827342-88-1 |
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Molecular Formula |
C5H3ClN4O |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
2-azido-6-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN4O/c6-4-2-1-3-5(8-9-7)10(4)11/h1-3H |
InChI Key |
ATLKDFBXGKXRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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